
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone
Übersicht
Beschreibung
“(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a dipeptidyl peptidase IV inhibitor that has been studied for the treatment of type 2 diabetes . It has a molecular weight of 218.24 and a molecular formula of C10H16F2N2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring and a piperidine ring, both of which are common structures in organic chemistry .Chemical Reactions Analysis
The major route of metabolism of “this compound” is due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species. Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1). Phase II metabolic pathways include carbamoyl glucuronidation (M9), glucosidation (M15) on the pyrrolidine nitrogen, and conjugation with creatinine to form an unusual metabolite/metabonate (M16) .Wissenschaftliche Forschungsanwendungen
NOP Receptor Antagonism and Its Potential Therapeutic Applications
A study explored the therapeutic potentials of NOP receptor antagonism, highlighting its possible benefits in treating obesity, eating disorders, and depression. LY2940094, a novel NOP antagonist, demonstrated high brain penetration and sustained NOP receptor occupancy in humans, making it a promising candidate for clinical efficacy tests in the aforementioned disorders (Raddad et al., 2016).
Orexin 1 and 2 Receptor Antagonism for Insomnia Treatment
The pharmacokinetic profile of SB-649868, an orexin 1 and 2 receptor antagonist, was studied in humans, proposing its potential as a treatment for insomnia. The compound was extensively metabolized, primarily eliminated via feces, with a longer half-life for plasma radioactivity indicating the presence of slowly cleared metabolites (Renzulli et al., 2011).
Metabolism and Disposition of Pharmaceutical Compounds
Several studies investigated the metabolism and disposition of pharmaceutical compounds, such as BMS-690514, an inhibitor targeting growth factor receptors, revealing its extensive metabolism and excretion patterns in humans (Christopher et al., 2010). Additionally, the metabolism of L-735,524, an HIV-1 protease inhibitor, was studied, identifying major metabolic pathways and suggesting urinary excretion as a minor elimination route (Balani et al., 1995).
Learning and Memory Processes Mediated by Receptor Antagonists
Research on receptor antagonists like MTEP and EMQMCM provided insights into their effects on aversive learning, suggesting the involvement of mGlu1 and mGlu5 receptors in negatively reinforced learning processes (Gravius et al., 2005).
Wirkmechanismus
Target of Action
A similar compound, pf-00734200, is identified as a dipeptidyl peptidase iv inhibitor . Dipeptidyl Peptidase IV (DPP-IV) is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-IV, incretin hormones can remain active for longer, promoting insulin secretion and regulating blood glucose levels .
Mode of Action
As a potential dpp-iv inhibitor, it likely binds to the active site of the dpp-iv enzyme, preventing it from breaking down incretin hormones .
Biochemical Pathways
By inhibiting DPP-IV, incretin hormones like GLP-1 and GIP can remain active for longer, stimulating insulin secretion, inhibiting glucagon release, and ultimately helping to regulate blood glucose levels .
Pharmacokinetics
The related compound pf-00734200 was rapidly absorbed in all species tested (rats, dogs, and humans), with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
As a potential dpp-iv inhibitor, it would likely result in increased levels of active incretin hormones, leading to increased insulin secretion, decreased glucagon release, and improved blood glucose regulation .
Biochemische Analyse
Biochemical Properties
(3,3-Difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves dipeptidyl peptidase IV, an enzyme that is crucial in the regulation of glucose metabolism. The compound acts as an inhibitor of dipeptidyl peptidase IV, thereby influencing the enzyme’s activity and subsequent biochemical pathways. Additionally, this compound may interact with other proteins and receptors, modulating their functions and contributing to its overall biochemical profile .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of dipeptidyl peptidase IV can lead to increased levels of incretin hormones, which enhance insulin secretion and improve glucose homeostasis. Furthermore, this compound may affect other signaling pathways, such as those involved in inflammation and cell proliferation, thereby impacting overall cellular health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of dipeptidyl peptidase IV, inhibiting its enzymatic activity. This inhibition prevents the breakdown of incretin hormones, leading to prolonged hormone activity and enhanced insulin secretion. Additionally, this compound may interact with other enzymes and receptors, either inhibiting or activating their functions, which contributes to its diverse biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of dipeptidyl peptidase IV, resulting in prolonged effects on glucose metabolism and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase IV, improving glucose homeostasis without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 isoforms. The compound undergoes hydroxylation, amide hydrolysis, and N-dealkylation, leading to the formation of various metabolites. These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed to various tissues, where it exerts its biochemical effects. Transporters such as organic anion-transporting polypeptides may facilitate the compound’s uptake into cells, while binding proteins can influence its localization and accumulation. These factors are crucial for understanding the compound’s pharmacodynamics and optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with dipeptidyl peptidase IV occurs primarily at the cell membrane, where the enzyme is localized. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-piperidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUXJYPCXNOKJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


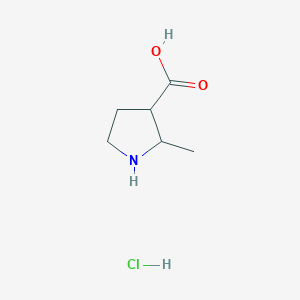
![3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B1436221.png)
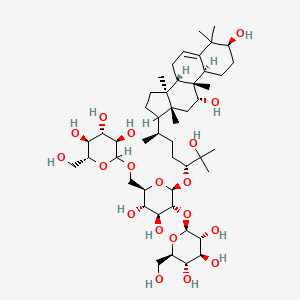

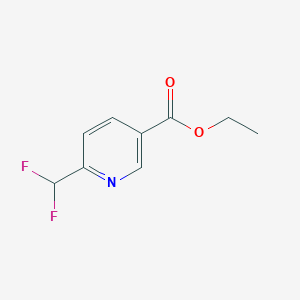

![Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfonyl)acetate](/img/structure/B1436233.png)
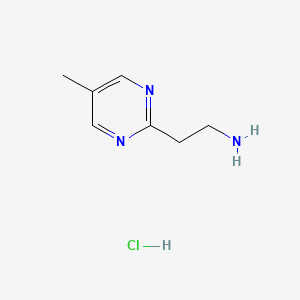
![1'-Methylspiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride](/img/structure/B1436237.png)

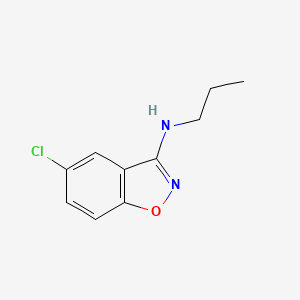
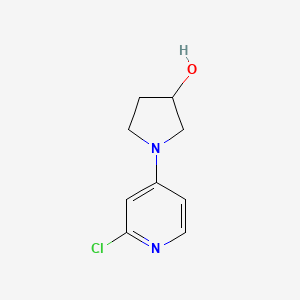
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)

